Ferrocene, 1,1'-dibromo-
Description
Historical Context and Significance of Ferrocene (B1249389) Halogenation
The discovery of ferrocene in 1951 by Kealy, Pauson, and Miller et al. marked a pivotal moment in chemistry, leading to the development of the field of organometallic chemistry. wiley-vch.dewikipedia.org The elucidation of its sandwich structure by Wilkinson and Woodward, which earned them the Nobel Prize in Chemistry in 1973 along with Ernst Otto Fischer, revealed a new type of chemical bonding and aromaticity. wikipedia.orgmagritek.com This aromatic nature allows ferrocene to undergo electrophilic substitution reactions, similar to benzene. magritek.combritannica.com
Halogenation of ferrocene was one of the earliest explored functionalization reactions. Haloferrocenes are crucial starting materials for synthesizing more complex ferrocene derivatives with applications in materials science, catalysis, and bioinorganic chemistry. thieme-connect.com Among the various haloferrocenes, bromo- and iodo-derivatives are particularly important due to their higher reactivity in standard organic coupling reactions. nih.gov The synthesis of these compounds has been a subject of considerable research, with various methods developed over the years. nih.gov For instance, the first synthesis of chloroferrocene and 1,1'-dichloroferrocene (B1354417) involved the reaction of ferrocenylboronic acid and ferrocene-1,1'-diboronic acid with copper(II) chloride, respectively. thieme-connect.com
Role of 1,1'-Dibromoferrocene as a Core Building Block in Organometallic Synthesis
1,1'-Dibromoferrocene is a key intermediate in the synthesis of a wide array of 1,1'-disubstituted ferrocene derivatives. zbwhr.commdpi.com The two bromine atoms on separate cyclopentadienyl (B1206354) rings can be selectively or simultaneously replaced, providing a powerful tool for creating symmetrical and unsymmetrical ferrocene compounds. mdpi.com This difunctional nature makes it an essential precursor for ligands, polymers, and advanced materials. chemimpex.comzbwhr.com
The reactivity of the carbon-bromine bond in 1,1'-dibromoferrocene allows for a variety of transformations, most notably metal-halogen exchange reactions to form lithioferrocenes. nih.govsrce.hr These lithiated intermediates are highly reactive towards a range of electrophiles, enabling the introduction of various functional groups. nih.govsrce.hr Furthermore, 1,1'-dibromoferrocene is a valuable substrate in palladium-catalyzed cross-coupling reactions such as Suzuki and Negishi couplings, which are fundamental for forming carbon-carbon bonds. torontomu.ca These reactions have been employed to synthesize aryl-substituted ferrocenes and complex chiral ligands. torontomu.ca
The versatility of 1,1'-dibromoferrocene is highlighted in its use for synthesizing heteroannularly substituted ferrocenes, where different functional groups are introduced on each of the cyclopentadienyl rings. srce.hrresearchgate.net This capability is crucial for designing molecules with tailored electronic and steric properties for applications in catalysis and materials science. mdpi.com
Overview of Research Trajectories in 1,1'-Dibromoferrocene Chemistry
Current research involving 1,1'-dibromoferrocene is diverse and expanding. One significant area of focus is its use in the synthesis of novel ligands for asymmetric catalysis. mdpi.comchemrxiv.org The ferrocene scaffold provides a rigid and sterically defined platform for constructing chiral environments around a metal center. The ability to introduce different phosphine (B1218219), amine, or other coordinating groups via the bromo-substituents is central to this endeavor. mdpi.com For example, it has been used in the synthesis of 1,1′-arsanylphosphanyl- and 1,1′-arsanylstibanylferrocenes. mdpi.com
In materials science, 1,1'-dibromoferrocene serves as a monomer for the synthesis of ferrocene-containing polymers. chemimpex.comacs.org These polymers exhibit interesting redox properties and have potential applications in batteries, sensors, and conductive materials. chemimpex.comacs.org Recent research has also explored the on-surface synthesis of one-dimensional organometallic polymers from 1,1'-dibromoferrocene on silver surfaces, which could have applications in spintronics. qut.edu.au
Furthermore, there is ongoing research into developing more efficient and selective synthetic methods utilizing 1,1'-dibromoferrocene. This includes the unusual isomerization of 1,1'-dibromoferrocene to 1,2-dibromoferrocene, a reaction that opens up new pathways to 1,2-disubstituted ferrocenes which were previously difficult to access. researchgate.net The development of new catalytic systems for cross-coupling reactions involving 1,1'-dibromoferrocene also remains an active area of investigation. torontomu.ca
Physicochemical Properties of 1,1'-Dibromoferrocene
| Property | Value | Reference |
| CAS Number | 1293-65-8 | chemimpex.comzbwhr.comcymitquimica.comchemicalbook.com |
| Molecular Formula | C₁₀H₈Br₂Fe | chemimpex.comzbwhr.comcymitquimica.com |
| Molecular Weight | 343.83 g/mol | chemimpex.comzbwhr.comchemicalbook.com |
| Appearance | Orange or brown crystalline powder | chemimpex.comzbwhr.com |
| Melting Point | 50-56 °C | chemimpex.comzbwhr.com |
| Solubility | Soluble in organic solvents like dichloromethane (B109758), chloroform, benzene, and dimethylformamide. | zbwhr.comcymitquimica.com |
Selected Synthetic Applications of 1,1'-Dibromoferrocene
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H8Br2Fe |
|---|---|
Molecular Weight |
343.82 g/mol |
IUPAC Name |
2-bromocyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/2C5H4Br.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;/q2*-1;+2 |
InChI Key |
ANUJXWUVZHMJDL-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC(=C1)Br.[CH-]1C=CC(=C1)Br.[Fe+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1,1 Dibromoferrocene
Direct Bromination Techniques for Ferrocene (B1249389) Derivatives
Direct bromination methods provide a straightforward route to 1,1'-dibromoferrocene, often leveraging pre-functionalized ferrocene rings to control the position of bromination.
Bromination of Stannylferrocenes
A simple and effective method for preparing 1,1'-dibromoferrocene involves the direct bromination of stannylated ferrocene precursors, specifically 1,1'-bis(tri-n-butylstannyl)ferrocene. researchgate.netnih.gov This precursor is typically prepared from the reaction of lithioferrocenes with chloro-tri-n-butyltin. researchgate.net The stannylferrocene is dissolved in a solvent like dichloromethane (B109758) and treated with a solution of bromine. nih.gov The reaction proceeds via an electrophilic substitution mechanism where the carbon-tin bond is cleaved and replaced by a carbon-bromine bond. This method is noted for its high efficiency and the relative ease of preparation. researchgate.netresearchgate.net
The general reaction is as follows: (C₅H₄Sn(n-Bu)₃)₂Fe + 2 Br₂ → (C₅H₄Br)₂Fe + 2 (n-Bu)₃SnBr
This technique is considered a valuable synthetic route, providing good yields of the desired dibrominated product. researchgate.net
Self-Indicating Titration Methods in Bromoferrocene (B1143443) Synthesis
A significant advantage of the bromination of stannylferrocenes is that the reaction can be performed as a self-indicating titration. researchgate.netnih.gov When a bromine solution is added to the dichloromethane solution of the stannylferrocene, a deep green to black spot appears momentarily at the point of addition. nih.gov This is caused by the localized oxidation of the ferrocene nucleus. nih.gov With rapid stirring, this color disappears almost instantly as the bromine reacts with the stannyl (B1234572) group rather than oxidizing the iron center. nih.gov The permanent appearance of this deep green/black color throughout the solution indicates that all the stannylferrocene has been consumed and excess bromine is now oxidizing the bromoferrocene product. nih.gov This visual endpoint allows for precise control over the amount of bromine added, preventing over-bromination and the formation of unwanted byproducts. researchgate.netsavemyexams.comaakash.ac.intestbook.com
Synthesis from Dilithioferrocene Precursors
The use of 1,1'-dilithioferrocene as a precursor is a cornerstone in ferrocene chemistry, providing a versatile intermediate for the synthesis of a wide array of 1,1'-disubstituted derivatives, including 1,1'-dibromoferrocene. psu.eduthieme-connect.de This dianion is highly reactive and readily engages with various electrophiles.
Modified Nesmeyanov Protocols
Modern syntheses of 1,1'-dibromoferrocene often employ methods that are adaptations or improvements of earlier protocols, sometimes referred to as modified Nesmeyanov protocols. researchgate.net While historical Nesmeyanov reactions might have involved organomercury compounds, contemporary methods prefer the in-situ generation of 1,1'-dilithioferrocene followed by quenching with a suitable brominating agent. thieme-connect.com
An effective approach involves reacting the 1,1'-dilithioferrocene intermediate with brominating agents such as p-toluenesulfonyl bromide or polybrominated alkanes. psu.edu A notable example is the use of 1,1,2,2-tetrabromoethane (B165195) as an excellent and readily available bromine source, which serves as an alternative to restricted haloalkanes like 1,2-dibromotetrafluoroethane. lookchem.com These methods provide reliable and high-yield routes to 1,1'-dibromoferrocene. psu.edulookchem.com For instance, the reaction between 1,1'-dilithioferrocene and p-toluenesulfonyl bromide has been successfully scaled up, maintaining good yields. psu.edu
Role of N,N,N',N'-Tetramethylethylenediamine (TMEDA) in Directed Lithiation
The successful and regioselective synthesis of 1,1'-dilithioferrocene is critically dependent on the use of N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.netpsu.edu Ferrocene itself can be readily dilithiated in high yields using a combination of n-butyllithium and TMEDA in a non-coordinating solvent like hexane (B92381). researchgate.netnih.gov
TMEDA's role is multifaceted. Alkyllithium reagents like n-butyllithium exist as aggregates in hydrocarbon solvents. baranlab.org TMEDA, a bidentate Lewis base, breaks down these aggregates, increasing the basicity and reactivity of the organolithium species. baranlab.orgnih.gov Furthermore, TMEDA chelates to the lithium cation, forming a complex. nih.govwikipedia.org This complex-induced proximity effect (CIPE) directs the deprotonation to the cyclopentadienyl (B1206354) rings, facilitating the abstraction of a proton from each ring to form the stable 1,1'-dilithioferrocene•TMEDA adduct. thieme-connect.deresearchgate.net This adduct often precipitates from the hexane solution and can be isolated or, more commonly, used in situ for subsequent reactions. researchgate.netnih.gov
Large-Scale Preparations and Scalability Considerations
The synthesis of 1,1'-dibromoferrocene has been adapted for multigram and large-scale preparations, which is crucial for its use as a versatile synthon. researchgate.net The method starting from ferrocene, n-butyllithium, and TMEDA to form the dilithioferrocene adduct, followed by quenching with a brominating agent, is robust and scalable. nih.govfu-berlin.de
One reported procedure describes starting with 27 mmol of ferrocene to produce 1,1'-dibromoferrocene. fu-berlin.de Another study notes that the reaction of 1,1'-dilithioferrocene with p-toluenesulfonyl bromide was successfully scaled to 250 mmol, achieving a 60% yield after work-up and recrystallization. psu.edu Similarly, convenient routes for multigram quantities of 1,1'-dibromoferrocene have been developed by adapting earlier methods, underscoring the practicality of these protocols. researchgate.net The purification of the final product typically involves standard techniques such as column chromatography on silica (B1680970) gel or alumina (B75360), or recrystallization from solvents like methanol (B129727) or light petroleum to remove unreacted starting materials and byproducts.
Data Tables
Table 1: Selected Synthetic Routes to 1,1'-Dibromoferrocene
| Precursor | Reagents | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ferrocene | 1. n-BuLi, TMEDA 2. p-Toluenesulfonyl bromide | Hexane, THF | Scaled up to 250 mmol | 60% | psu.edu |
| Ferrocene | 1. n-BuLi, TMEDA 2. 1,1,2,2-Tetrabromoethane | Hexane, THF | Ambient temperature stirring for ~48h for subsequent steps | Good | lookchem.com |
| 1,1'-bis(tri-n-butylstannyl)ferrocene | Bromine (Br₂) | Dichloromethane | Self-indicating titration | Not specified | nih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name | Synonym(s) | Role/Type |
|---|---|---|
| Ferrocene, 1,1'-dibromo- | 1,1'-Dibromoferrocene | Target Compound |
| Ferrocene | Starting Material | |
| 1,1'-bis(tri-n-butylstannyl)ferrocene | Precursor | |
| Bromine | Reagent | |
| Dichloromethane | Methylene chloride | Solvent |
| 1,1'-Dilithioferrocene | Intermediate | |
| n-Butyllithium | n-BuLi | Reagent |
| N,N,N',N'-Tetramethylethylenediamine | TMEDA | Reagent/Ligand |
| Hexane | Solvent | |
| p-Toluenesulfonyl bromide | Reagent | |
| Tetrahydrofuran | THF | Solvent |
| 1,1,2,2-Tetrabromoethane | Reagent | |
| Chloro-tri-n-butyltin | Reagent |
Purification Strategies for 1,1'-Dibromoferrocene
The purification of 1,1'-dibromoferrocene is a critical step following its synthesis to remove unreacted starting materials, isomers, and other byproducts. Several effective methods have been reported in the scientific literature, primarily revolving around chromatography and crystallization techniques. The choice of method often depends on the scale of the reaction and the desired final purity of the product.
Column Chromatography
Column chromatography is a widely employed technique for the purification of 1,1'-dibromoferrocene, allowing for the separation from other ferrocene derivatives and impurities. rsc.orgambeed.compreprints.org The effectiveness of this method is contingent on the appropriate selection of the stationary and mobile phases.
Researchers have successfully utilized various adsorbents as the stationary phase. Silica gel is a common choice, often used with a solvent system of pentane (B18724) and dichloromethane. rsc.org In one instance, a 3:1 mixture of pentane/dichloromethane was used to elute the product. rsc.org Another reported system for silica gel involves a mixture of hexane, ethyl acetate, and triethylamine (B128534) (85:10:5), which was effective in separating the desired product from a meso compound impurity. ambeed.com
Neutral aluminium oxide is another effective stationary phase. It has been used with a pentane/toluene (3:1) eluent to yield the purified 1,1'-dibromoferrocene as a red solid. rsc.org For obtaining highly pure samples, deactivated neutral alumina or celite with hexane and ether as eluents have also been reported. preprints.org The use of different solvent mixtures can enhance the solubility and improve separation, though it can sometimes lead to the product being spread across multiple fractions. iucr.org
It is worth noting that in some synthetic routes, particularly those designed to avoid isomeric impurities, chromatography may not be necessary. preprints.org However, when mixtures of bromoferrocenes are produced, their similar chromatographic properties can make separation challenging. thieme-connect.com
Table 1: Column Chromatography Systems for 1,1'-Dibromoferrocene Purification
| Stationary Phase | Eluent (Solvent System) | Reference |
|---|---|---|
| Silica Gel | Pentane/Dichloromethane (3:1) | rsc.org |
| Silica Gel | Hexane/Ethyl Acetate/Triethylamine (85:10:5) | ambeed.com |
| Neutral Aluminium Oxide | Pentane/Toluene (3:1) | rsc.org |
| Deactivated Neutral Alumina or Celite | Hexane and Ether | preprints.org |
| Alumina | Petroleum Ether/Dichloromethane (1:1) | iucr.org |
Crystallization and Recrystallization
Crystallization is noted as a particularly straightforward and effective method for purifying 1,1'-dibromoferrocene. nih.gov The compound's ability to be easily crystallized from common solvents distinguishes it from some other halogenated ferrocenes, such as 1,1'-diiodoferrocene, which can present more significant purification challenges. nih.gov
Simple recrystallization has been performed from various solvents. Methanol and hexanes are reported to be suitable for this purpose. nih.gov Another documented solvent mixture for recrystallization is benzene-hexane, which has been used to obtain pure crystals of a derivative synthesized from 1,1'-dibromoferrocene. oup.com In some cases, fractional crystallization has been employed to separate mixtures of polybromoferrocenes. iucr.org
Table 2: Solvents for Crystallization of 1,1'-Dibromoferrocene
| Solvent(s) | Reference |
|---|---|
| Methanol | nih.gov |
| Hexanes | nih.gov |
| Benzene-Hexane | oup.com |
Other Purification Techniques
While column chromatography and crystallization are the most common methods, other techniques have been mentioned in the context of purifying related haloferrocenes. For instance, High-Performance Liquid Chromatography (HPLC) has been used to achieve high purity (79% yield) for bromoferrocene. thieme-connect.com Although not explicitly detailed for 1,1'-dibromoferrocene, this suggests HPLC could be a viable option for obtaining highly pure samples.
Sublimation is another powerful purification technique for ferrocene derivatives. researchgate.net Temperature-gradient sublimation, in particular, has been found to be very useful for a wide range of ferrocenes. researchgate.net While the literature does not extensively detail the specific application of sublimation for 1,1'-dibromoferrocene, it is a standard method for purifying analogous compounds like iodoferrocene and diiodoferrocene to a high degree of purity (>99.9%). researchgate.net
Mechanistic Investigations of 1,1 Dibromoferrocene Reactivity
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental transformation for 1,1'-dibromoferrocene, enabling the introduction of a variety of functional groups onto the cyclopentadienyl (B1206354) (Cp) rings. wikipedia.org This process typically involves the reaction of the dibromoferrocene with an organolithium reagent. psu.edu
Directed ortho-Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In the context of bromoferrocenes, the bromine substituent can direct lithiation to the adjacent ortho position. acs.org The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has proven effective for the ortho-deprotonation of bromoferrocene (B1143443) and 1,1'-dibromoferrocene. acs.orgmdpi.com For instance, the reaction of 1,1'-dibromoferrocene with LiTMP can lead to the formation of a 2-lithio intermediate, which can then be trapped by an electrophile. researchgate.net The choice of the base and reaction conditions is crucial to favor ortho-lithiation over other potential side reactions. acs.org The addition of TMEDA (tetramethylethylenediamine) can prevent isomerization of the lithiated intermediate, a phenomenon known as the "halogen dance". mdpi.com
Formation of Dilithioferrocene Intermediates (e.g., 2,2′-Dilithio-1,1′-dibromoferrocene)
The treatment of 1,1'-dibromoferrocene with a suitable lithiating agent can lead to the formation of dilithiated species. A significant breakthrough has been the clean, room-temperature synthesis of 2,2′-dilithio-1,1′-dibromoferrocene from 1,1'-dibromoferrocene. acs.orgfigshare.comacs.org This intermediate is stabilized as a TMEDA complex and proves to be stable at room temperature. acs.org The dilithiation reaction is typically carried out using an ortho-lithiation approach. acs.org The formation of this specific dilithio intermediate is a testament to the directing effect of the bromine atoms and the stabilizing influence of the TMEDA ligand, which prevents the often-problematic "halogen dance" rearrangement. acs.org
The reaction of 1,1'-dibromoferrocene with LiTMP has also been explored, leading to the formation of 1,1'-dibromo-2,2'-bis(methylthio)ferrocene after quenching with dimethyl disulfide, indicating the formation of a dilithiated intermediate. mdpi.com
Quenching Reactions with Electrophiles for Further Functionalization
The true synthetic utility of the lithiated and dilithiated intermediates of 1,1'-dibromoferrocene lies in their reactions with a wide range of electrophiles. acs.orgacs.org This allows for the introduction of various substituents onto the ferrocene (B1249389) core.
For example, quenching the 2,2′-dilithio-1,1′-dibromoferrocene intermediate with electrophiles facilitates the synthesis of 2,2′-disubstituted-1,1′-dibromoferrocenes. acs.orgacs.org A notable example is the reaction with 1,2-dibromohexafluoropropane, which yields 1,1′,2,2′-tetrabromoferrocene in high yield. acs.orgfigshare.com Similarly, quenching with dimethylformamide (DMF) produces the corresponding dialdehyde, 1,1'-dibromo-2,2'-dicarboxaldehyde, in yields greater than 90%. acs.org This iterative process of dilithiation and quenching can be extended to produce more highly substituted bromoferrocenes, such as 1,1′,2,2′,3,3′-hexabromoferrocene. acs.orgacs.org
The table below summarizes selected examples of quenching reactions of lithiated 1,1'-dibromoferrocene intermediates.
| Lithiated Intermediate Precursor | Lithiating Agent | Electrophile | Product | Yield (%) |
| 1,1'-Dibromoferrocene | LiTMP | Me₂S₂ | 1,1'-Dibromo-2,2'-bis(methylthio)ferrocene | Moderate |
| 1,1'-Dibromoferrocene | n-BuLi/TMEDA | 1,2-Dibromohexafluoropropane | 1,1',2,2'-Tetrabromoferrocene | High |
| 1,1'-Dibromoferrocene | n-BuLi/TMEDA | DMF | 1,1'-Dibromo-2,2'-dicarboxaldehyde | >90 |
| 1,1',2,2'-Tetrabromoferrocene | n-BuLi/TMEDA | 1,2-Dibromohexafluoropropane | 1,1',2,2',3,3'-Hexabromoferrocene | High |
Table created based on data from multiple sources. mdpi.comacs.org
Isomerization and Rearrangement Processes
Beyond halogen-metal exchange, 1,1'-dibromoferrocene can undergo isomerization and rearrangement reactions, most notably the conversion to 1,2-dibromoferrocene and the "halogen dance" phenomenon.
Conversion of 1,1′-Dibromoferrocene to 1,2-Dibromoferrocene
The conversion of the readily available 1,1'-dibromoferrocene to the 1,2-disubstituted isomer is a synthetically valuable transformation. researchgate.net One reported method involves a sequence starting with lithiation using LiTMP, followed by bromination, which affords 1,2-dibromoferrocene in an 85% yield. researchgate.net This process is thought to proceed through a bromoferrocene intermediate. researchgate.net This reaction provides a clean and simple route to multigram quantities of this important precursor for 1,2-disubstituted ferrocenes. researchgate.net
Halogen Dance Mechanisms in Bromoferrocene Systems
The "halogen dance" is a base-catalyzed migration of halogen atoms on an aromatic or heteroaromatic ring. researchgate.netias.ac.in In bromoferrocene systems, this rearrangement can be induced by strong bases like LiTMP, especially at room temperature. researchgate.net The mechanism is thought to involve a series of deprotonation and rapid metal-halogen exchange steps. researchgate.net The use of THF as a solvent can promote this isomerization, leading to the formation of 1,3-disubstituted products from lithiated intermediates. mdpi.com This process is a key consideration in the synthesis of specifically substituted ferrocenes, as it can lead to mixtures of isomers if not carefully controlled. mdpi.comsoton.ac.uk The addition of TMEDA is a common strategy to suppress the halogen dance by stabilizing the lithiated intermediate. mdpi.com
Cross-Coupling Reaction Pathways
1,1'-Dibromoferrocene serves as a versatile precursor in the synthesis of various ferrocene derivatives through cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the cyclopentadienyl rings, leading to a wide array of functionalized ferrocenes with applications in materials science, catalysis, and medicinal chemistry. The mechanistic pathways of these transformations are crucial for understanding and optimizing reaction conditions.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organic halides. libretexts.orgnih.gov In the context of 1,1'-dibromoferrocene, this reaction is utilized to introduce aryl or other organic fragments onto the ferrocene core. torontomu.ca
The generally accepted catalytic cycle for the Suzuki coupling involves three primary steps: libretexts.orgnih.govlibretexts.org
Oxidative Addition: The cycle initiates with the oxidative addition of 1,1'-dibromoferrocene to a palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate. libretexts.org The reactivity of the halide in this step typically follows the trend I > OTf > Br > Cl. libretexts.org
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) center, displacing the bromide. This forms a new diorganopalladium(II) complex. libretexts.orglibretexts.org
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which yields the cross-coupled product (e.g., 1,1'-diarylferrocene) and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orglibretexts.org
Systematic studies on the Suzuki coupling of haloferrocenes with arylboronic acids have demonstrated its utility in synthesizing mono- and diarylferrocenes in good yields. torontomu.ca The choice of palladium catalyst and ligands can influence the efficiency and selectivity of the reaction.
Table 1: Key Steps in the Suzuki-Miyaura Cross-Coupling of 1,1'-Dibromoferrocene
| Step | Description | Key Intermediates |
| Oxidative Addition | 1,1'-Dibromoferrocene reacts with a Pd(0) catalyst. | Bromo(ferrocenyl)palladium(II) complex |
| Transmetalation | An organoboron compound transfers an organic group to the Pd(II) complex. | Diorganopalladium(II) complex |
| Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. | 1,1'-Disubstituted ferrocene |
Grignard reagents (R-MgX) are potent nucleophiles used to form carbon-carbon bonds. masterorganicchemistry.com While they are classically known for their addition to carbonyls, they can also participate in cross-coupling reactions with organic halides, often catalyzed by transition metals like nickel or palladium. wikipedia.orgyoutube.com
The reaction of 1,1'-dibromoferrocene with Grignard reagents provides a pathway to alkyl or aryl-substituted ferrocenes. The mechanism, particularly when catalyzed, can be viewed similarly to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. However, uncatalyzed reactions can also occur, though they may be less efficient and selective.
In a typical nickel- or palladium-catalyzed Grignard coupling, the catalytic cycle would involve: wikipedia.org
Oxidative Addition of 1,1'-dibromoferrocene to the low-valent metal center.
Transmetalation with the Grignard reagent, where the organic group from the Grignard reagent replaces a bromide on the metal center.
Reductive Elimination to form the C-C bond and the substituted ferrocene product, regenerating the catalyst.
It is important to conduct these reactions under anhydrous conditions, as Grignard reagents are strong bases and will react with protic solvents. wikipedia.org
Beyond the Suzuki and Grignard couplings, 1,1'-dibromoferrocene is a substrate for a variety of other palladium-catalyzed cross-coupling reactions, including the Stille and Negishi reactions. torontomu.calibretexts.org These reactions broaden the scope of accessible ferrocene derivatives.
Stille Coupling: This reaction couples 1,1'-dibromoferrocene with organotin compounds. The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (with the organotin reagent), and reductive elimination. libretexts.org
Negishi Coupling: This method utilizes organozinc reagents. It has been shown to be particularly effective for certain syntheses, sometimes providing higher yields and better stereocontrol compared to Suzuki or Stille reactions for specific substrates. torontomu.ca The first step often involves the formation of a ferrocenylzinc intermediate from 1,1'-dibromoferrocene, which then couples with an organic halide in the presence of a palladium catalyst. torontomu.ca
The choice of the specific palladium-catalyzed reaction often depends on the desired functional group to be introduced, the stability of the organometallic reagent, and functional group tolerance. torontomu.ca For instance, PdCl2(dppf) (diphenylphosphinoferrocene) has been a prominent catalyst in many Negishi couplings involving ferrocene derivatives. torontomu.ca
Grignard Reagent Coupling Reactions
Synthesis of Highly Brominated Ferrocene Derivatives
1,1'-Dibromoferrocene is a crucial starting material for the synthesis of more highly halogenated ferrocenes. These polysubstituted derivatives are valuable as synthetic intermediates for creating sterically hindered and electronically modified ferrocene-based ligands and materials.
An effective strategy for synthesizing polybrominated ferrocenes is through an iterative process of lithiation and bromination. acs.org This method allows for the sequential and controlled introduction of bromine atoms onto the cyclopentadienyl rings.
The synthesis of 1,1′,2,2′-tetrabromoferrocene can be achieved starting from 1,1'-dibromoferrocene. The process involves the clean, room-temperature synthesis of 2,2′-dilithio-1,1′-dibromoferrocene. acs.orgresearchgate.net This intermediate is then quenched with a brominating agent, such as 1,2-dibromohexafluoropropane, to yield 1,1′,2,2′-tetrabromoferrocene in high yield. acs.orgresearchgate.net
This iterative approach can be extended. For example, 1,1′,2,2′-tetrabromoferrocene can undergo a similar dilithiation reaction to form 3,3′-dilithio-1,1′,2,2′-tetrabromoferrocene. acs.org Quenching this species with an appropriate electrophile furnishes 1,1′,2,2′,3,3′-hexabromoferrocene. acs.orgresearchgate.net This stepwise addition of bromine pairs provides a rational route to highly substituted ferrocenes. acs.org While this method is effective, the solubility of the products can decrease as the degree of bromination increases, which can complicate the isolation of species like octabromoferrocene and decabromoferrocene. acs.org
Table 2: Iterative Synthesis of Polybrominated Ferrocenes
| Starting Material | Intermediate | Product |
| 1,1'-Dibromoferrocene | 2,2'-Dilithio-1,1'-dibromoferrocene | 1,1',2,2'-Tetrabromoferrocene |
| 1,1',2,2'-Tetrabromoferrocene | 3,3'-Dilithio-1,1',2,2'-tetrabromoferrocene | 1,1',2,2',3,3'-Hexabromoferrocene |
The synthesis of key synthons like 1,1′,2-tribromoferrocene and 1,1′,2,2′-tetrabromoferrocene can be accomplished using α-halide assisted lithiation. researchgate.net This methodology is central to the controlled functionalization of the ferrocene rings.
The process involves the deprotonation of a C-H bond adjacent (in the α-position) to an existing halide substituent by a strong base, typically an organolithium reagent in the presence of a directing group or under specific conditions. In the context of polybrominated ferrocenes, the existing bromine atoms can direct the lithiation to adjacent positions.
For instance, the clean room-temperature synthesis of 2,2′-dilithio-1,1′-dibromoferrocene from 1,1′-dibromoferrocene is a key step. acs.orgresearchgate.net This specific lithiation at the 2 and 2' positions is facilitated by the directing effect of the bromine atoms at the 1 and 1' positions. Once the dilithio intermediate is formed, it can be quenched with various electrophiles to create 2,2'-disubstituted-1,1'-dibromoferrocenes. acs.org When the electrophile is a brominating agent, 1,1',2,2'-tetrabromoferrocene is produced. acs.orgresearchgate.net This α-halide assisted lithiation is a foundational technique that enables the precise and stepwise construction of highly substituted ferrocene architectures. acs.org
Applications of 1,1 Dibromoferrocene in Materials Science
Development of Conductive Polymers
1,1'-Dibromoferrocene is a key ingredient in the synthesis of conductive polymers. These polymers are materials that can conduct electricity and are of interest for applications in electronics and sensors. chemimpex.com The incorporation of the ferrocene (B1249389) unit into a polymer backbone can enhance its electrical properties. For instance, poly(ferrocenylene)s, which can be synthesized through dehalogenation reactions of 1,1'-dibromoferrocene, are typically insulators in their pure form. ethernet.edu.et However, their conductivity can be significantly increased through oxidation or doping with substances like tetracyanoquinodimethane (TCNQ). ethernet.edu.et
One specific example involves the creation of poly[1,1'-bis(2-thienyl)-ferrocene]. This is achieved by first reacting 1,1'-dibromoferrocene with a thiophene (B33073) Grignard reagent, followed by polymerization. google.com The resulting polymer exhibits a poly-sandwich structure where the redox activity of the iron center and the conductivity of the heterocycle bridges work together, making it a potential electrode material for rechargeable batteries. google.com
Fabrication of Nanocomposites
The favorable electronic properties of 1,1'-dibromoferrocene make it a useful precursor in the creation of nanocomposites. chemimpex.com Nanocomposites are materials composed of a matrix and a nano-sized filler, which can exhibit enhanced properties compared to their individual components. For example, ferrocene-based conjugated polymers derived from 1,1'-dibromoferrocene have been used to create chiral composites. researchgate.netrsc.org In one study, a copolymer of 1,3-phenylenediamine and 1,1'-dibromoferrocene was synthesized and then blended with hydroxypropyl cellulose (B213188) to form helical polymer liquid crystals, demonstrating a novel method for preparing chiral magnetic materials. rsc.org
Precursor in Advanced Functional Material Synthesis
1,1'-Dibromoferrocene's ability to participate in cross-coupling reactions makes it an important starting material for a wide range of advanced functional materials. chemimpex.com Its enhanced reactivity and stability are key to synthesizing complex organic molecules and polymers with tailored properties. chemimpex.com For instance, it is a crucial intermediate in the synthesis of various substituted ferrocenes, which are then used to create ligands for catalysis and materials with specific optical or electronic functions. researchgate.netresearchgate.net The conversion of 1,1'-dibromoferrocene to 1,2-disubstituted ferrocenes opens up pathways to a large number of derivatives with applications in materials science. researchgate.net
Integration into Polymer Matrices for Enhanced Electrical Conductivity
Incorporating 1,1'-dibromoferrocene into polymer matrices is a strategy to improve the electrical conductivity of the resulting materials. chemimpex.com This approach is valuable for developing advanced materials for electronics and sensors. chemimpex.com For example, polymers synthesized from 1,1'-dibromoferrocene have been investigated as cathode-active, charge-storage materials for rechargeable batteries. acs.org While a polymer created through the polycondensation of 1,1'-dibromoferrocene showed a capacity of approximately 95 mAhg−1, it experienced a significant decrease in the initial cycles, possibly due to interactions between adjacent ferrocene units. db-thueringen.de
Ferrocene-Based Conjugated Microporous Polymers (CMPs)
Conjugated microporous polymers (CMPs) are a class of materials characterized by their conjugated skeletons and permanent porosity, showing great potential for energy and environmental applications. mdpi.comnih.gov Ferrocene-containing CMPs, in particular, often display unique properties. mdpi.com
Synthesis via Yamamoto Coupling
A key method for synthesizing ferrocene-based CMPs (FcCMPs) is through Yamamoto coupling. mdpi.comnih.gov This process involves the nickel-catalyzed C-C bond formation between halogenated aromatic hydrocarbons. rsc.org In this context, 1,1'-dibromoferrocene is used as a building block and is reacted with other brominated aromatic compounds. mdpi.comnih.gov For instance, FcCMPs have been successfully synthesized by coupling 1,1'-dibromoferrocene with either 5,10,15,20-tetrakis(4-bromophenyl)porphyrin to create FcCMP-1, or with tetra(p-bromophenyl)methane to form FcCMP-2. mdpi.comnih.gov These resulting polymers are amorphous and demonstrate excellent thermal and physicochemical stability. mdpi.comnih.gov
Table 1: Properties of Ferrocene-Based Conjugated Microporous Polymers (FcCMPs)
| Polymer | Co-monomer | BET Surface Area (m²/g) |
| FcCMP-1 | 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin | 638 mdpi.comnih.gov |
| FcCMP-2 | Tetra(p-bromophenyl)methane | 422 mdpi.comnih.gov |
Applications in Gas Storage and Dye Removal
The porous nature of FcCMPs makes them suitable for applications in gas storage and as adsorbents for removing dyes from aqueous solutions. mdpi.comnih.gov FcCMP-1, with its higher Brunauer-Emmett-Teller (BET) surface area, exhibits better gas storage capacity compared to FcCMP-2. mdpi.comnih.gov These polymers have shown excellent adsorption properties for methyl violet, which is attributed to the interaction between the electron-rich conjugated structure of the polymer and the cationic groups of the dye. mdpi.comnih.gov Furthermore, these FcCMPs can be regenerated and reused for efficient dye removal. mdpi.comnih.gov
Table 2: Gas Storage Capacity of FcCMP-1
| Gas | Temperature (K) | Pressure (bar) | Uptake (mmol/g) |
| H₂ | 77 | 1 | 5.5 mdpi.com |
| CO₂ | 273 | 1 | 2.2 mdpi.com |
| CH₄ | 273 | 1 | 0.69 mdpi.com |
Supramolecular Organic Frameworks for Molecular Solubilization
The unique architecture of supramolecular organic frameworks (SOFs) has been harnessed to enhance the solubilization of hydrophobic molecules in aqueous environments. A notable example involves the use of a cationic water-soluble supramolecular organic framework to facilitate the dissolution of otherwise insoluble compounds, including 1,1'-dibromoferrocene. sioc-journal.cn
Research has demonstrated a strategy employing a two-container system within a supramolecular organic framework. sioc-journal.cn In this approach, a cationic water-soluble supramolecular organic framework serves as the primary structure. This framework is capable of including an anionic calix rsc.orgarene, which then acts as a molecular container for hydrophobic guest molecules. sioc-journal.cn
This hierarchical organization has been shown to significantly improve the solubilization of several hydrophobic compounds. Specifically, the calix rsc.orgarene, once incorporated into the supramolecular organic framework, exhibits an enhanced ability to solubilize molecules such as fullerenes (C60 and C70), ferrocene, 1,1'-dimethylferrocene, and 1,1'-dibromoferrocene. sioc-journal.cn The framework effectively creates a microenvironment where the hydrophobic guest can be encapsulated by the calixarene (B151959) host, thereby increasing its apparent solubility in the bulk aqueous phase. sioc-journal.cn
The following table summarizes the components of this supramolecular system for the solubilization of 1,1'-Dibromoferrocene and other related molecules as investigated by Wang, Z., et al. (2022).
| Supramolecular Framework Component | Molecular Container | Guest Molecule |
| Cationic Water-Soluble Supramolecular Organic Framework | Anionic Calix rsc.orgarene | 1,1'-Dibromoferrocene |
| Cationic Water-Soluble Supramolecular Organic Framework | Anionic Calix rsc.orgarene | Ferrocene |
| Cationic Water-Soluble Supramolecular Organic Framework | Anionic Calix rsc.orgarene | 1,1'-Dimethylferrocene |
| Cationic Water-Soluble Supramolecular Organic Framework | Anionic Calix rsc.orgarene | C60 |
| Cationic Water-Soluble Supramolecular Organic Framework | Anionic Calix rsc.orgarene | C70 |
Table 1. Components of a Supramolecular Organic Framework for Molecular Solubilization. sioc-journal.cn
This approach highlights the potential of using multi-component supramolecular organic frameworks to overcome the challenges associated with the poor solubility of functional molecules like 1,1'-dibromoferrocene, paving the way for their application in aqueous systems.
Catalytic Roles and Ligand Design with 1,1 Dibromoferrocene Derivatives
Design and Synthesis of Ferrocene-Based Ligands
The strategic functionalization of 1,1'-dibromoferrocene allows for the creation of diverse ligand classes, including phosphines, multiferrocene systems, and other chelating structures. The synthetic pathway often involves lithiation of the C-Br bond followed by quenching with an appropriate electrophile.
While 1,1′-bis(diphenylphosphino)ferrocene (dppf) is a commercially available and widely used ligand, typically synthesized from the lithiation of ferrocene (B1249389), 1,1'-dibromoferrocene is a key starting material for creating important dppf derivatives and related phosphine (B1218219) ligands. commonorganicchemistry.comwikipedia.org A significant synthetic strategy involves the α-metalation of the haloferrocene. preprints.orgmdpi.com For instance, an improved and clean, high-yield synthesis of 2,2′-bis-(diphenylphosphino)-1,1′-dibromoferrocene can be achieved starting from 1,1′-dibromoferrocene, avoiding isomers that plagued earlier methods. preprints.orgmdpi.com This route is scalable and does not require chromatography for purification. mdpi.com
The general approach for synthesizing such derivatives is the selective lithiation of 1,1'-dibromoferrocene. For example, reaction with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can lead to an unusual isomerization to form 1,2-dibromoferrocene, which is another crucial synthon for 1,2-disubstituted ferrocene ligands. researchgate.net More directly, monolithiation of 1,1'-dibromoferrocene allows for the synthesis of unsymmetrical 1,1'-disubstituted ferrocenyl ligands. acs.org The synthesis of various phosphine ligands from 1,1'-dibromoferrocene highlights its utility in creating a library of ligands with tailored electronic and steric properties for catalysis. mdpi.comnih.gov
Table 1: Synthesis of Selected Phosphine Ligands from 1,1'-Dibromoferrocene
| Product Ligand | Synthetic Precursor(s) | Key Reagents | Reference(s) |
|---|---|---|---|
| 2,2′-bis(diphenylphosphino)-1,1′-dibromoferrocene | 1,1′-dibromoferrocene | n-Butyllithium, Quenching Reagent | preprints.orgmdpi.com |
| Tris-(1'-bromoferrocenyl)phosphine | 1,1'-dibromoferrocene | Intermediate: 1'-bromo-1-diphenylphosphinoferrocene | acs.org |
| 1,2-dibromoferrocene (precursor for phosphines) | 1,1′-dibromoferrocene | Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), Bromination | researchgate.net |
The construction of ligands containing multiple ferrocene units has gained significant attention due to their unique redox activity and potential for cooperative effects in catalysis. nih.govresearchgate.net 1,1'-Dibromoferrocene is a versatile building block for these complex structures. A notable example is the synthesis of tris-(1'-bromoferrocenyl)phosphine, which proceeds via intermediates derived from 1,1'-dibromoferrocene. acs.org This approach allows for the assembly of multiferrocene phosphine ligands where the redox-active ferrocene units can influence the catalytic center. acs.orgnih.gov
Furthermore, 1,1'-dibromoferrocene can serve as a common precursor for creating ferrocenyl phosphorhydrazone dendrimers, which are highly branched macromolecules functionalized with multiple ferrocene units on their surface. researchgate.net These dendritic structures exhibit interesting electrochemical properties and have been explored for their catalytic potential. researchgate.net The ability to connect multiple ferrocene moieties through controlled synthetic routes starting from 1,1'-dibromoferrocene opens avenues for designing advanced, redox-switchable catalytic systems. acs.orgresearchgate.net
1,1'-Dibromoferrocene is a foundational molecule for synthesizing a variety of chelating ligands, where two or more donor atoms are positioned to bind to a single metal center. These ligands are crucial in catalysis as they provide stability and control over the metal's coordination sphere. tandfonline.com A primary route to these systems is the conversion of 1,1'-dibromoferrocene to 1,1'-diaminoferrocene. researchgate.net This diamine is a versatile precursor for numerous ligand systems, including Schiff bases and other nitrogen-based chelators. tandfonline.comresearchgate.netkoreascience.kr
Derivatives of 1,1'-diaminoferrocene have found applications as electrochemically active chelating ligands. researchgate.net For example, palladium(II) complexes with N,N'-chelation from ferrocenediyl ligands have been shown to effectively catalyze Suzuki cross-coupling reactions. researchgate.net Additionally, ferrocene-based heteroscorpionate ligands, which incorporate the 1,1'-ferrocenediyl scaffold, can be synthesized and used to support transition metals like nickel and zinc, creating complexes with potential for redox-switchable catalysis. escholarship.orgrsc.org The synthesis of P,π-chelating ferrocene phosphinoallyl ligands also demonstrates the versatility of using ferrocene derivatives to create flexible and redox-active coordination environments. rsc.org
Table 2: Examples of Chelating Ligands Derived from 1,1'-Dibromoferrocene Precursors
| Ligand Type | Precursor from 1,1'-Dibromoferrocene | Example Application | Reference(s) |
|---|---|---|---|
| Diamine Ligands | 1,1'-Diaminoferrocene | Precursors for various ligand systems, catalysis | researchgate.net |
| Schiff Base Ligands | 1,1'-Diformylferrocene (from 1,1'-dibromoferrocene) | Synthesis of polyazamacrocycles and chelating N-ligands | koreascience.kr |
| Heteroscorpionate Ligands | 1,1'-ferrocenediyl scaffold | Support for Ni and Zn complexes in redox-switchable catalysis | escholarship.orgrsc.org |
Multiferrocene-Based Ligands
Catalytic Efficiency and Selectivity Enhancement
The unique structural and electronic properties of ligands derived from 1,1'-dibromoferrocene, such as redox activity and planar chirality, make them valuable for enhancing catalytic performance in a range of organic transformations. nih.govresearchgate.net
Ligands derived from 1,1'-dibromoferrocene precursors have shown significant promise in transfer hydrogenation reactions, a process crucial for the reduction of carbonyls and imines. csic.es Specifically, derivatives of 1,1'-diaminoferrocene have been successfully applied in this area. researchgate.net The ferrocene backbone provides a robust and tunable framework for the ligand, influencing the activity of the metal center. For instance, a ruthenium complex featuring a ferrocenyl-benzo-fused imidazolylidene ligand, which can be conceptually traced back to functionalized ferrocene precursors, acts as a redox-switchable catalyst for the transfer hydrogenation of ketones and imines. mdpi.com The ability to modulate the electronic properties of the catalyst through the redox-active ferrocene unit offers a strategy for controlling the reaction rate and selectivity.
The field of olefin polymerization has also benefited from catalysts supported by ligands derived from 1,1'-dibromoferrocene. researchgate.net Derivatives of 1,1'-diaminoferrocene are notable for their use in creating catalysts for olefin polymerization. researchgate.netresearchgate.net These diamido-ferrocene ligands can stabilize early transition metals like zirconium, forming active precatalysts. researchgate.net
Furthermore, the concept of redox-switchable catalysis is particularly impactful in this area. rsc.org A nickel bromide complex supported by a ferrocene-chelating heteroscorpionate ligand has demonstrated activity in the radical polymerization of vinyl monomers. rsc.org The catalytic activity can be modulated by changing the oxidation state of the ferrocene unit within the ligand. rsc.org Similarly, ruthenium-based catalysts bearing a diaminocarbene acs.orgferrocenophane ligand have been used for ring-opening metathesis polymerization (ROMP), where oxidizing the ferrocene unit significantly reduces the catalytic activity, providing a switch to control the polymerization process. mdpi.com The thermodynamic aspects of ring-opening polymerization (ROP) can also be influenced by the molecular strain in ferrocenophane structures, which are accessible from 1,1'-disubstituted ferrocene precursors. mdpi.com
Industrial Process Applications
While specific, large-scale industrial process applications of 1,1'-dibromoferrocene itself are not extensively detailed in the provided results, its derivatives, particularly ferrocenylmethyldiphosphanes, are significant. These ligands are employed in the palladium-catalyzed Lucite Alpha process for the production of methyl methacrylate. researchgate.net This two-stage process involves the palladium-catalyzed formation of methyl propanoate from ethene, CO, and methanol (B129727), followed by the oxidative formylation of methyl propanoate to yield methyl methacrylate. researchgate.net The design of bulky ferrocenylmethyldiphosphanes derived from 1,1'-dibromoferrocene is crucial for the efficiency of this palladium-catalyzed process. researchgate.net The metal complexes of poly-phosphine ligands derived from 1,1'-dibromoferrocene are suggested to be excellent ligands for use in alkoxy carbonylation and related industrial catalytic processes. preprints.org
Role in Metal Complex Formation and Coordination Chemistry
1,1'-Dibromoferrocene and its derivatives play a crucial role in the formation of various metal complexes, a cornerstone of coordination chemistry. preprints.org The ability to introduce phosphine substituents onto the ferrocene scaffold, often starting from 1,1'-dibromoferrocene, allows for the creation of ligands that can coordinate to a variety of transition metals. mdpi.compreprints.org This has led to extensive research into the coordination chemistry of these ligands with metals such as palladium, platinum, and nickel. mdpi.compreprints.org
The synthesis of these ligands often involves the lithiation of 1,1'-dibromoferrocene, followed by quenching with a chlorophosphine. mdpi.com This methodology has enabled the preparation of a diverse range of phosphine-substituted ferrocenes, including those with four phosphine substituents. mdpi.com
Palladium(II)-Phosphine Complexes
Derivatives of 1,1'-dibromoferrocene are instrumental in forming palladium(II)-phosphine complexes. For instance, 2,2′-bis-(di-isopropylphosphino)-1,1′-dibromoferrocene (bpdbf) forms a palladium dichloride complex. mdpi.comresearchgate.netdoaj.org The crystal structure of this complex has been determined, revealing a square planar geometry. mdpi.compreprints.org These complexes are synthesized by reacting the phosphine ligand with a palladium precursor such as [Pd(1,5-COD)Cl₂] or [Pd(CH₃CN)₂Cl₂]. mdpi.compreprints.org
The coordination of these ferrocene-based phosphine ligands to palladium is of significant interest for their potential applications in catalysis. torontomu.catcichemicals.comscbt.com The electronic and steric properties of the phosphine ligands, which can be tuned by modifying the substituents on the ferrocene core, influence the reactivity and selectivity of the resulting palladium catalysts. tcichemicals.comscbt.com
Table 1: Examples of Palladium(II)-Phosphine Complexes Derived from 1,1'-Dibromoferrocene Derivatives
| Ligand | Palladium Precursor | Resulting Complex |
|---|---|---|
| 2,2′-bis-(di-isopropylphosphino)-1,1′-dibromoferrocene (bpdbf) | [Pd(1,5-COD)Cl₂] | [Pd(bpdbf)Cl₂] |
| 2,2′-bis-(di-isopropylphosphino)-1,1′-dibromoferrocene (bpdbf) | [Pd(CH₃CN)₂Cl₂] | [Pd(bpdbf)Cl₂] |
| 2,2′-bis-(diphenylphosphino)-1,1′-dibromoferrocene | Not specified | Palladium dichloride complex |
This table is generated based on data from existing research. mdpi.compreprints.org
Nickel and Platinum Complexes
In addition to palladium, 1,1'-dibromoferrocene-derived phosphine ligands also form complexes with nickel(II) and platinum(II). mdpi.compreprints.orgresearchgate.net The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal precursor, such as [Ni(DME)Cl₂] for nickel and [Pt(DMSO)₂Cl₂] for platinum. mdpi.compreprints.org
NMR spectroscopy has been employed to study the formation of these complexes in solution. mdpi.compreprints.org For example, the addition of a nickel precursor to a solution of 1,1′,2,2′-tetrakis-(di-isopropylphosphino)ferrocene (tdipf), a ligand accessible from 1,1'-dibromoferrocene, initially forms a monometallic square planar complex. mdpi.com The crystal structures of the platinum dichloride complex of 2,2′-bis-(di-isopropylphosphino)-1,1′-dibromoferrocene (bpdbf) has also been characterized, confirming a square planar geometry. mdpi.compreprints.orgresearchgate.netdoaj.org
Table 2: Nickel and Platinum Complexes from 1,1'-Dibromoferrocene-Derived Ligands
| Ligand | Metal Precursor | Resulting Complex Type |
|---|---|---|
| 1,1′,2,2′-tetrakis-(di-isopropylphosphino)ferrocene (tdipf) | [Ni(DME)Cl₂] | Bimetallic Nickel(II) dichloride |
| 2,2′-bis-(di-isopropylphosphino)-1,1′-dibromoferrocene (bpdbf) | [Pt(DMSO)₂Cl₂] | Platinum(II) dichloride |
This table is generated based on data from existing research. mdpi.compreprints.orgresearchgate.net
Indium Complexes for Ring-Opening Polymerization
Ferrocene-based ligands derived from 1,1'-dibromoferrocene have also found application in the synthesis of indium complexes for ring-opening polymerization (ROP). researchgate.net Specifically, enantiomerically pure, planar-chiral (Sp,Sp)-1,1'-dibromo-2,2'-diisopropylferrocene has been used as a precursor to a dilithioferrocene derivative. researchgate.net This derivative reacts with an indium dichloride to form an inda chemimpex.comferrocenophane, which subsequently undergoes ring-opening polymerization. researchgate.net
The development of indium catalysts for ROP is a significant area of research aimed at producing biodegradable polymers like polylactic acid (PLA) from cyclic ester monomers. nih.gov The design of the ligand framework around the indium center is crucial for controlling the polymerization process. nih.govrsc.orgrsc.org While the direct use of 1,1'-dibromoferrocene in these specific indium catalysts is as a starting material for a more complex ligand, it highlights the versatility of this compound in creating sophisticated molecular architectures for catalysis. researchgate.net
Electrochemical Behavior and Electron Transfer Mechanisms of 1,1 Dibromoferrocene Systems
Redox Properties of 1,1'-Dibromoferrocene and its Derivatives
The introduction of electron-withdrawing bromine substituents to the ferrocene (B1249389) framework makes the iron center more difficult to oxidize. This is reflected in the redox potential of 1,1'-dibromoferrocene, which is shifted to more positive values compared to unsubstituted ferrocene. researchgate.net This property allows for the fine-tuning of redox potentials in ferrocene-based systems.
The redox behavior of 1,1'-dibromoferrocene and its derivatives has been extensively studied. chemimpex.comresearchgate.net The reversible one-electron oxidation of the iron center from Fe(II) to Fe(III) is a key characteristic of these compounds, forming the corresponding 1,1'-dibromoferricenium cation. psu.edu The stability and electrochemical properties of these systems can be further modified by introducing other functional groups. For instance, the synthesis of 1,1'-bis(N,N-dimethylamino)ferrocene from 1,1'-dibromoferrocene results in a derivative with one of the most negative redox potentials reported for a ferrocene compound. researchgate.net
The redox potentials of various ferrocene derivatives, including halogen-substituted ones, have been compiled and studied to understand the electronic effects of different substituents. researchgate.netresearchgate.net These studies provide valuable data for designing ferrocene-based molecules with specific redox properties for various applications. chemimpex.com For example, 1,1'-dibromoferrocene has been used as a starting material for the synthesis of more complex ferrocene derivatives with tailored electrochemical behavior. researchgate.net
Redox Potentials of Selected Ferrocene Derivatives
| Compound | Redox Potential (E½ vs. Fc/Fc+) | Reference |
|---|---|---|
| 1,1'-Dibromoferrocene | +0.17 V to +0.41 V (irreversible peaks) | researchgate.net |
| 1,2-bis(dimethyldithiocarbamate)ferrocene | 0.17 V and 0.41 V (irreversible) | researchgate.net |
| 1,2-bis(benzothiazol-2-ylthio)ferrocene | 0.40 V (quasi-reversible) | researchgate.net |
| 1,1'-Diaminoferrocene | -602 mV | lookchem.com |
Electron Transfer Processes and Mechanisms
The electron transfer in 1,1'-dibromoferrocene systems is a fundamental process that governs their electrochemical behavior. The rate of heterogeneous electron transfer (k⁰) between the electrode and the ferrocene derivative is a crucial parameter. researchgate.netnih.gov The electron transfer process is generally considered to be an outer-sphere mechanism, where the ferrocene moiety does not directly interact with the electrode surface. mdpi.com
The kinetics of electron transfer can be influenced by several factors, including the solvent, the supporting electrolyte, and the nature of the electrode surface. researchgate.netrsc.org Studies have shown that the electron transfer rate can be significantly affected by the formation of self-assembled monolayers on the electrode surface. nih.govrsc.org The distance between the redox-active ferrocene center and the electrode surface plays a critical role in determining the electron transfer rate. nih.gov
The mechanism of electron transfer can also be coupled with other chemical reactions, such as proton-coupled electron transfer (PCET). harvard.edu In some cases, the electron transfer process can be modulated by the presence of hydrogen-bond donors, which can activate the substrate towards electron transfer. harvard.edu
Electrochemical Studies in Solution and on Surfaces
The electrochemical properties of 1,1'-dibromoferrocene have been investigated both in solution and when immobilized on electrode surfaces. These studies provide insights into the fundamental redox behavior and potential applications of this compound. chemimpex.com
Cyclic Voltammetry Investigations
Cyclic voltammetry (CV) is a primary technique used to study the redox behavior of 1,1'-dibromoferrocene. researchgate.net CV experiments reveal the formal potential (E°') and the reversibility of the Fe(II)/Fe(III) redox couple. acs.org For 1,1'-dibromoferrocene, the CV typically shows a quasi-reversible to irreversible oxidation wave, indicating that the electron transfer kinetics may be slower compared to unsubstituted ferrocene. researchgate.net The peak-to-peak separation (ΔEp) in the cyclic voltammogram provides information about the electron transfer kinetics. researchgate.net
The solvent and supporting electrolyte have a significant impact on the cyclic voltammograms of 1,1'-dibromoferrocene and its derivatives. researchgate.net For example, studies have shown that ion-pairing effects in lower-polarity solvents can influence the reduction potential of the ferricenium ion. researchgate.net
Electrosynthesis and Electrofunctionalization Methodologies
1,1'-Dibromoferrocene is a valuable precursor in electrosynthesis and for the electrofunctionalization of surfaces. Its two bromine atoms can be substituted through various electrochemical methods to create new functional molecules and materials. This approach allows for the precise control over the synthesis by tuning the electrode potential.
One notable application is the purification of 1,1'-dibromoferrocene from a mixture containing ferrocene and monobromoferrocene. By applying a specific potential, the more easily oxidized ferrocene and monobromoferrocene can be selectively converted to their cationic forms, allowing for the separation of the desired 1,1'-dibromoferrocene. This demonstrates the utility of electrochemical techniques in synthetic organometallic chemistry.
Ferricenium Derivatives and Ion Pairing Effects
Upon one-electron oxidation, 1,1'-dibromoferrocene forms the corresponding 1,1'-dibromoferricenium cation. The stability and reactivity of this ferricenium derivative are influenced by the nature of the counter-anion and the solvent environment. rsc.org
Ion pairing plays a crucial role in the electrochemistry of ferricenium systems, especially in solvents of lower polarity. researchgate.net The association between the ferricenium cation and the anion of the supporting electrolyte can affect the formal potential of the redox couple. researchgate.net Studies have shown that in less polar media, stronger ion pairing can lower the energy required for the reduction of the ferricenium ion, thus shifting the half-wave potential (E½). researchgate.net The choice of the counterion, such as weakly coordinating anions like [B(C6F5)4]⁻ or SbF6⁻, is critical in isolating and studying these ferricenium complexes. rsc.org These ion-pairing effects are an important consideration in the design of electrochemical sensors and catalysts based on ferrocene derivatives. nih.govnih.gov
Redox Mediator Chemistry in Aqueous Systems
Ferrocene derivatives, including 1,1'-dibromoferrocene, have been explored as redox mediators in various electrochemical systems, including aqueous environments. wisdomlib.orgmdpi.com Redox mediators act as electron shuttles between an electrode and a substrate that may have slow electron transfer kinetics at the electrode surface. acs.org
In the context of aqueous organic redox-targeting flow batteries (AORFBs), ferrocene derivatives are promising candidates for the catholyte. wisdomlib.org For instance, in a proof-of-concept redox-flow lithium battery, ferrocene and 1,1'-dibromoferrocene were used as redox mediators in the catholyte in conjunction with LiFePO4 as the solid storage material. mdpi.com The difference in redox potentials between ferrocene and 1,1'-dibromoferrocene allows for a two-molecule redox system to facilitate both the charging and discharging of the battery material. sci-hub.se However, the inherent low water solubility of many ferrocene derivatives, including 1,1'-dibromoferrocene, presents a challenge for their direct application in aqueous systems, often necessitating the introduction of hydrophilic functional groups. wisdomlib.org
Spectroscopic Characterization and Structural Elucidation of 1,1 Dibromoferrocene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for characterizing the structure of 1,1'-dibromoferrocene derivatives in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, detailed information about the molecular framework can be obtained.
Proton NMR is fundamental in confirming the substitution pattern on the cyclopentadienyl (B1206354) (Cp) rings. In 1,1'-dibromoferrocene, the bromine atoms cause a downfield shift of the adjacent protons compared to unsubstituted ferrocene (B1249389). The protons on the substituted Cp rings typically appear as distinct multiplets. For instance, in many derivatives, the protons on the cyclopentadienyl rings exhibit pseudo-triplet and pseudo-doublet patterns, which are characteristic of the substitution pattern. mdpi.com
The introduction of further substituents, such as phosphine (B1218219) groups, leads to more complex spectra. For example, in 2,2′-bis(di-isopropylphosphino)-1,1′-dibromoferrocene, the ferrocenyl protons are observed as distinct signals that can be assigned using correlation spectroscopy. mdpi.compreprints.org The chemical shifts of the Cp protons are sensitive to the electronic nature of the substituents; electron-withdrawing groups tend to deshield the protons, shifting their resonances to a lower field. researchgate.net
A data table of representative ¹H NMR chemical shifts for 1,1'-dibromoferrocene and a derivative is provided below.
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |
| 1,1'-Dibromoferrocene | CDCl₃ | 4.45 (t), 4.15 (t) |
| 2,2′-bis(di-isopropylphosphino)-1,1′-dibromoferrocene | CDCl₃ | 4.33 (d), 4.55 (t) mdpi.com |
For phosphine derivatives of 1,1'-dibromoferrocene, ³¹P NMR spectroscopy is an indispensable tool. The chemical shift of the phosphorus nucleus provides direct information about its chemical environment and oxidation state. For example, the oxidation of a phosphine (P(III)) to a phosphine oxide (P(V)) results in a significant downfield shift of the ³¹P NMR signal.
The ³¹P chemical shifts are also influenced by the other substituents on the ferrocene core. In a series of brominated 1,1'-bis(diphenylphosphino)ferrocene (dppf) derivatives, the ³¹P chemical shift moves progressively downfield as the number of bromine atoms increases, from -16.7 ppm in dppf to -21.9 ppm in a dibromo-dppf derivative and -26.1 ppm in a tetrabromo-dppf derivative. mdpi.com The coordination of the phosphine to a metal center, such as palladium or platinum, also causes a substantial downfield shift. scispace.comrsc.orgresearchgate.net
Here is a table summarizing ³¹P NMR data for various phosphine derivatives:
| Compound | Solvent | ³¹P Chemical Shift (ppm) |
| 2,2′-bis(di-isopropylphosphino)-1,1′-dibromoferrocene | CDCl₃ | -4.90 mdpi.compreprints.org |
| 2,2′-bis(diphenylphosphino)-1,1′-dibromoferrocene | CDCl₃ | ~ -22.0 mdpi.compreprints.org |
| 3,3′-bis-diphenylphosphino-1,1′,2,2′-tetrabromoferrocene | CDCl₃ | -26.11 mdpi.com |
| [Pt(tiipf)Cl₂] | CDCl₃ | +22.22 (major), +21.66 (minor) mdpi.com |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for the unambiguous assignment of proton and carbon signals, especially in complex, highly substituted derivatives. rsc.orgresearchgate.netspringernature.com
¹H-¹H COSY experiments are used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity within the cyclopentadienyl rings and assigning the signals of the α and β protons relative to the substituents. mdpi.compreprints.orgacs.org For instance, COSY spectra can clearly show the correlation between the different proton environments on the ferrocenyl rings in compounds like 2,2′-bis-diphenylphosphine-1,1′-dibromoferrocene. preprints.org
Phosphorus NMR (³¹P NMR) for Phosphine Derivatives
X-ray Diffraction Studies for Solid-State Structures
Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule.
The solid-state structure of 1,1'-dibromoferrocene has been determined by single-crystal X-ray diffraction. researchgate.netiucr.org At 100 K, the compound crystallizes with the two cyclopentadienyl rings in an eclipsed conformation. researchgate.net The bromine substituents are also eclipsed, with a Br···Br distance of 3.6172 (6) Å. researchgate.net Studies have indicated the existence of at least two polymorphs of 1,1'-dibromoferrocene, with the stable form at room temperature differing from the low-temperature form. uc.pt The existence of different conformers and polymorphs highlights the molecule's conformational flexibility, which is influenced by intermolecular interactions in the crystal lattice. uc.pt
X-ray diffraction has been instrumental in characterizing a wide array of derivatives of 1,1'-dibromoferrocene. These studies reveal how the introduction of different functional groups affects the molecular geometry. For example, the crystal structure of 2,2′-bis-(di-isopropylphosphino)-1,1′-dibromoferrocene has been determined, providing precise data on the arrangement of the bulky phosphine groups. mdpi.compreprints.org
The table below presents selected crystallographic data for 1,1'-dibromoferrocene.
| Compound | Formula | Crystal System | Space Group | Temperature (K) |
| 1,1'-Dibromoferrocene | [Fe(C₅H₄Br)₂] | Orthorhombic | Pnma | 100 researchgate.netiucr.org |
Crystal Structures of 1,1'-Dibromoferrocene Polymorphs
Vibrational Spectroscopy (Infrared and Raman)
Detailed studies combining matrix-isolation infrared spectroscopy with quantum chemical calculations (specifically, Density Functional Theory - DFT) have been crucial in elucidating the conformational preferences of isolated 1,1'-dibromoferrocene molecules. uc.ptiku.edu.tr In the gas phase and when isolated in a low-temperature argon matrix (15 K), 1,1'-dibromoferrocene is found to exist as a mixture of two distinct conformers, both possessing C₂ symmetry. uc.ptiku.edu.tr These conformers, designated C₂-I and C₂-II, feature eclipsed cyclopentadienyl rings with the bromine atoms positioned opposite to hydrogen atoms. uc.pt Theoretical calculations have shown excellent agreement with the experimental IR spectra, confirming the composition of the room-temperature gas phase equilibrium. uc.pt While detailed structural studies were sparse for some time, vibrational data for 1,1'-dibromoferrocene as a liquid film from both IR and Raman spectroscopy were previously available. uc.ptresearchgate.net
Infrared spectroscopy is also a vital tool for the characterization of more complex derivatives. For instance, Fourier Transform Infrared Spectroscopy (FTIR) is employed to confirm the structural integrity of synthesized compounds like 2,2′-bis-(di-isopropylphosphino)-1,1′-dibromoferrocene. preprints.orgresearchgate.net
Below is a table of selected infrared vibrational frequencies for 1,1'-dibromoferrocene isolated in an argon matrix, compared with calculated values.
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment Description |
| 3105.1 | 3105.5 | C-H stretch |
| 1410.5 | 1410.0 | Ring deformation |
| 1103.8 | 1104.2 | Ring breathing |
| 1025.0 | 1024.8 | C-H in-plane bend |
| 825.7 | 825.5 | C-H out-of-plane bend |
| 490.5 | 490.0 | Ring tilt |
| 460.2 | 459.8 | Ring-Fe-Ring stretch |
| Data sourced from studies on matrix-isolated 1,1'-dibromoferrocene. uc.pt |
Mass Spectrometry (e.g., APPI Mass-Spectrometric Characterization)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of 1,1'-dibromoferrocene and its derivatives. It is also used to deduce structural information from fragmentation patterns.
Atmospheric Pressure Photoionization (APPI) is a "soft" ionization technique particularly well-suited for the analysis of non-polar to moderately polar compounds, including aromatic and organometallic species that are challenging to ionize by other methods like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). waters.comresearchgate.net APPI uses a krypton lamp to emit vacuum ultraviolet photons, which ionize the analyte molecules, often resulting in a strong signal for the molecular ion with minimal fragmentation. waters.com While direct APPI-MS studies on 1,1'-dibromoferrocene are not widely detailed in the provided context, the technique has been successfully applied to the characterization of related organometallic compounds, such as Group 4 dinuclear bis(ansa-metallocene) complexes, indicating its high suitability for the ferrocene family. preprints.org
More broadly, mass spectrometry is fundamental in synthetic chemistry involving 1,1'-dibromoferrocene. For example, it is used to confirm the products of reactions, such as the dilithiation of 1,1'-dibromoferrocene or the subsequent formation of tetrabrominated ferrocenes. acs.org The technique provides definitive evidence of the isotopic pattern characteristic of bromine-containing compounds, allowing for unambiguous product identification. acs.org
The fundamental mass properties of the parent compound have been precisely determined.
| Property | Value |
| Molecular Weight | 343.82 g/mol |
| Monoisotopic Mass | 341.83421 Da |
| Data computed by PubChem. nih.gov |
Mössbauer Spectroscopic Analysis
Mössbauer spectroscopy is a highly sensitive technique that probes the immediate environment of a specific atomic nucleus, in this case, the ⁵⁷Fe isotope. ritverc.com It provides unique insights into the oxidation state, spin state, and local symmetry of the iron atom within the ferrocene core. e3s-conferences.orglibretexts.org The key parameters derived from a Mössbauer spectrum are the isomer shift (IS or δ) and the quadrupole splitting (QS or ΔEₐ). libretexts.org The isomer shift is sensitive to the s-electron density at the nucleus and is thus indicative of the iron atom's oxidation state (e.g., Fe(II) vs. Fe(III)). e3s-conferences.org Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the electronic environment and ligand arrangement. e3s-conferences.org
Temperature-dependent ⁵⁷Fe Mössbauer effect studies have been conducted on ferrocene and its derivatives, such as 1,1'-dimethylferrocene, providing a clear framework for understanding substituted systems like 1,1'-dibromoferrocene. rsc.org For neutral guest molecules like ferrocene and 1,1'-dimethylferrocene encapsulated in host molecules, the Mössbauer hyperfine parameters are very similar to those of the neat compounds, suggesting weak interactions with the host. rsc.org In contrast, for charged species like the ferrocenium (B1229745) cation, the interactions are significantly stronger, which is reflected in the Mössbauer data. rsc.org The technique has been noted as a method for the measurement of 1,1'-dibromoferrocene derivatives. oup.com The analysis of these parameters for 1,1'-dibromoferrocene would reveal how the electron-withdrawing bromine substituents influence the electronic environment of the central iron atom compared to unsubstituted ferrocene.
The following table presents typical Mössbauer spectroscopic data for ferrocene and a simple derivative, illustrating the type of information obtained.
| Compound | Temperature (K) | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) |
| Ferrocene (Fc) | 90 | 0.52 | 2.40 |
| 1,1'-Dimethylferrocene | 90 | 0.52 | 2.37 |
| Data from a study on ferrocene inclusion compounds. rsc.org |
Computational and Theoretical Studies on 1,1 Dibromoferrocene
Quantum Chemical Calculations
Quantum chemical calculations, a broader category that includes DFT, provide a fundamental understanding of the molecular and electronic structure of 1,1'-dibromoferrocene. uc.ptreading.ac.uk These calculations have been essential in corroborating and interpreting experimental data, particularly from spectroscopic methods. uc.pt
Combined studies using matrix-isolation infrared spectroscopy and quantum chemical calculations have been pivotal in establishing the conformational preferences of isolated 1,1'-dibromoferrocene molecules. uc.pt These calculations helped to unequivocally assign the observed infrared spectra to the specific C2-I and C2-II conformers. uc.pt Furthermore, quantum chemical methods have been used to model the vibrational spectra, with calculated frequencies and IR intensities used to simulate spectra that can be directly compared with experimental results. uc.pt
Modeling of Supramolecular Assemblies and Interactions
Ferrocene (B1249389) and its derivatives are attractive building blocks for the construction of supramolecular assemblies due to their unique shape, rigidity, rotational flexibility, and redox properties. rsc.orgresearchgate.net Computational modeling plays a crucial role in understanding and predicting the formation and structure of these complex systems.
The ability of 1,1'-disubstituted ferrocenes to form intramolecular interactions, such as π-π stacking and hydrogen bonding, is a key factor in the design of supramolecular structures. rsc.orgresearchgate.net While 1,1'-dibromoferrocene itself does not possess groups for strong hydrogen bonding, intermolecular interactions like halogen bonding (Br···Br, C-Br···H) and π-π or C-H···π interactions are significant in its crystal packing. researchgate.net
Modeling studies can help to understand how the conformation of the ferrocene unit is influenced by its incorporation into larger assemblies. The conformation of 1,1'-disubstituted ferrocene derivatives in supramolecular structures is often determined by a balance of intramolecular forces and interactions with other components of the assembly, such as counter-ions or other ligands in metal-organic frameworks. nih.gov Computational methods can be employed to explore these interactions and predict the most stable arrangements in these complex systems. nih.govacs.org
Supramolecular Chemistry and Self Assembly Involving 1,1 Dibromoferrocene
Design Principles for Ferrocene-Based Supramolecular Systems
The design of supramolecular systems based on ferrocene (B1249389) hinges on several key principles that leverage its inherent characteristics. Ferrocene's stable sandwich structure, its ability to undergo reversible redox processes, and the ease with which its cyclopentadienyl (B1206354) (Cp) rings can be functionalized are central to its utility. acs.orgmdpi.com The introduction of substituents, such as the bromine atoms in 1,1'-dibromoferrocene, provides specific points of interaction for directing self-assembly.
Key design considerations include:
Redox Activity: The reversible oxidation of the iron center from Fe(II) to Fe(III) can be used to switch the properties of a supramolecular assembly, such as its binding affinity or conformation. This makes ferrocene-containing systems attractive for the development of stimuli-responsive materials. researchgate.net
Functionalization: The Cp rings of ferrocene can be readily substituted to introduce a wide array of functional groups. These groups can act as recognition sites, hydrogen-bonding donors or acceptors, or as connection points for building larger structures. acs.org In the case of 1,1'-dibromoferrocene, the bromine atoms are versatile handles for further chemical modification. chemimpex.com
Noncovalent Interactions: The assembly of ferrocene-based supramolecular systems is governed by a variety of noncovalent forces, including hydrogen bonding, halogen bonding, van der Waals forces, and π-π stacking interactions. researchgate.netbham.ac.uk The interplay of these forces dictates the final structure and properties of the assembly.
Conformational Flexibility: The relative rotation of the two Cp rings in ferrocene derivatives provides a degree of conformational flexibility that can be exploited in the design of molecular switches and machines. semanticscholar.org
Formation of Host-Guest Complexes
1,1'-Dibromoferrocene can participate in the formation of host-guest complexes, where it can act as a guest molecule encapsulated within a larger host. Its size, shape, and the electronic character of the bromine substituents influence its binding affinity with various macrocyclic hosts.
For instance, research has shown that a cationic water-soluble supramolecular organic framework can enhance the solubilization of hydrophobic molecules, including 1,1'-dibromoferrocene, by an anionic calix acs.orgarene host. sioc-journal.cn This indicates the formation of a host-guest complex where the 1,1'-dibromoferrocene is encapsulated within the cavity of the calixarene (B151959). The interactions driving this complexation are likely a combination of hydrophobic effects and van der Waals forces between the guest and the host's cavity.
Development of Metal-Organic Assemblies and Coordination Polymers
Coordination polymers and metal-organic frameworks (MOFs) are extended structures formed by the coordination of metal ions with organic bridging ligands. nih.govlupinepublishers.com The ability to precisely design these materials allows for the creation of structures with tailored properties for applications in areas such as gas storage, catalysis, and sensing. nih.gov Ferrocene-containing ligands are of particular interest in this field due to the potential to incorporate redox activity into the resulting framework.
A notable example of the use of 1,1'-dibromoferrocene in the formation of coordination polymers involves on-surface synthesis. When 1,1'-dibromoferrocene is deposited on a silver (111) surface and heated, it undergoes debromination. acs.orgqut.edu.au The resulting reactive organometallic species then self-assemble into one-dimensional (1D) coordination polymers. acs.orgqut.edu.au
These 1D chains are composed of debrominated ferrocene units linked by silver adatoms. acs.orgqut.edu.au The formation of these organometallic polymers has been confirmed by techniques such as X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM). acs.orgqut.edu.au Theoretical calculations suggest that these 1D polyferrocene chains may exhibit interesting electronic properties, such as half-metallicity, making them potential candidates for applications in spintronics. acs.orgqut.edu.au
Applications in Molecular Recognition
The principles of supramolecular chemistry are central to the field of molecular recognition, where a host molecule is designed to selectively bind a specific guest. Ferrocene-based systems have been extensively explored for this purpose, with their electrochemical properties providing a convenient handle for signal transduction. mdpi.com
Derivatives of 1,1'-dibromoferrocene can be utilized in the synthesis of receptors for molecular recognition. researchgate.net For example, the bromine atoms can be replaced with other functional groups capable of specific interactions, such as hydrogen bonding or metal coordination, with a target analyte. The binding event can then be detected by a change in the redox potential of the ferrocene unit, forming the basis of an electrochemical sensor. mdpi.com The development of such sensors has been a significant area of research, with applications in environmental monitoring and biomedical diagnostics. chemimpex.com
Role of Halogen Interactions in Crystal Packing
In the solid state, the arrangement of molecules in a crystal lattice is determined by a complex interplay of intermolecular forces. For halogenated compounds like 1,1'-dibromoferrocene, halogen bonds can play a significant role in directing the crystal packing. researchgate.netmdpi.com
A halogen bond is a noncovalent interaction between a halogen atom in one molecule and a nucleophilic region in another. nih.gov The strength of this interaction depends on the polarizability of the halogen atom, with bromine and iodine being more prone to forming strong halogen bonds than chlorine or fluorine. mdpi.com
Future Research Directions and Emerging Paradigms
Exploration of New Reaction Pathways and Selective Functionalization
A primary focus of future research is the development of new, highly selective reaction pathways to overcome challenges associated with controlling reactivity at multiple sites. The ortho-deprotonation of haloferrocenes using bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has proven to be a powerful strategy for introducing functional groups adjacent to the bromine atoms. researchgate.netacs.org However, these reactions can often yield complex mixtures of di-, tri-, and even tetra-substituted products, making purification difficult and lowering yields of the desired compound. mdpi.com
Future investigations will likely target:
Enhanced Regioselectivity: Developing methodologies that can precisely control functionalization at specific positions (e.g., 2-, 2,2'-, or 2,5'-) is a significant goal. This includes exploring the "halogen dance" mechanism, an unusual isomerization process, to access less common substitution patterns like 1,2-dibromoferrocene from the more accessible 1,1'-isomer. researchgate.netmdpi.com
Expanded Electrophile Scope: While reactions with several electrophiles have been documented, a systematic exploration of a broader range of electrophilic reagents will grant access to a wider library of functionalized 1,1'-dibromoferrocene derivatives. acs.org
Greener Synthetic Routes: Moving towards more environmentally benign reaction conditions, such as using less hazardous solvents and reagents or improving atom economy, is a critical direction for making these synthetic routes more applicable on a larger scale.
Detailed research has provided insight into the selective functionalization of bromoferrocene (B1143443), offering a template for future work on the dibromo-analogue.
| Electrophile | Reagent | Product | Yield (%) |
| Formyl Group | Dimethylformamide (DMF) | 1-Bromo-2-formylferrocene | 81 |
| Carboxyl Group | Carbon Dioxide (CO₂) | 1-Bromo-2-carboxyferrocene | 78 |
| Cyano Group | Tosylcyanide (TsCN) | 1-Bromo-2-cyanoferrocene | 71 |
| Phosphino Group | Chlorodiphenylphosphine (ClPPh₂) | 1-Bromo-2-diphenylphosphinoferrocene | 84 |
| Stannyl (B1234572) Group | Tributyltin Chloride (ClSnⁿBu₃) | 1-Bromo-2-tributylstannylferrocene | 84 |
| Data derived from studies on the ortho-deprotonation of bromoferrocene, indicating potential pathways for 1,1'-dibromoferrocene. acs.org |
Advanced Catalyst Development and Mechanistic Insights
Ferrocene (B1249389), 1,1'-dibromo- serves as a crucial precursor for synthesizing sophisticated ligands for homogeneous catalysis. researchgate.netresearchgate.net The development of multi-ferrocene-based ligands and phosphines with tailored steric and electronic properties is an active area of research. mdpi.comacs.org
Emerging paradigms in this field include:
Redox-Switchable Catalysis: The ferrocene/ferrocenium (B1229745) redox couple allows for the creation of catalysts whose activity can be turned on or off by chemical or electrochemical means. acs.org Future work will focus on designing ligands from 1,1'-dibromoferrocene that can effectively modulate the catalytic activity of a metal center through redox changes.
Novel Ligand Architectures: The synthesis of bulky phosphine (B1218219) ligands, such as those with mesityl or di-isopropylphosphino groups, from 1,1'-dibromoferrocene has led to new copper(I) complexes used in CO₂ fixation reactions. mdpi.comresearchgate.net The exploration of other P, N, O, and S-donor ligands and their coordination chemistry is a promising avenue. acs.org
Mechanistic Elucidation: A deeper understanding of reaction mechanisms is essential for catalyst improvement. This involves detailed kinetic studies and the isolation and characterization of catalytic intermediates to understand processes like ligand scrambling and the influence of substitution on catalytic performance. acs.orgacs.org
Novel Material Architectures with Tunable Properties
The ability of 1,1'-dibromoferrocene to act as a building block for polymers and on-surface structures opens up new frontiers in materials science. chemimpex.com Recent breakthroughs have demonstrated its utility in creating highly ordered, functional materials.
Key future directions are:
On-Surface Synthesis: The debromination of 1,1'-dibromoferrocene on silver surfaces (Ag(111)) has been shown to produce one-dimensional (1D) organometallic coordination polymers. acs.orgqut.edu.au Computational studies suggest these nano-architectures may possess half-metallicity, a property highly sought after for spintronic applications. qut.edu.au Future research will explore different surfaces and conditions to control the dimensionality and properties of these structures.
Porous Polymers for Energy and Environment: This compound is a key monomer for synthesizing conjugated microporous polymers (CMPs). semanticscholar.org These materials have potential applications in gas capture (e.g., CO₂) and as precursors for nitrogen-doped microporous carbons for supercapacitors. semanticscholar.orgacs.org Further research will focus on tuning the polymer backbone and porosity to enhance storage capacity and selectivity.
Redox-Active Polymers for Batteries: Polycondensation of 1,1'-dibromoferrocene has been used to create redox-active polymers for organic redox-flow batteries. db-thueringen.de A significant challenge is improving the cycling stability, which may be achieved by designing new polymer architectures that better isolate the ferrocene centers to prevent detrimental interactions. db-thueringen.de
| Material Type | Precursor(s) | Potential Application |
| 1D Organometallic Polymer | 1,1'-Dibromoferrocene on Ag(111) | Nanoelectronics, Spintronics acs.orgqut.edu.au |
| Conjugated Microporous Polymer (CMP) | 1,1'-Dibromoferrocene and organic linkers | Gas Capture (CO₂), Light Emission semanticscholar.org |
| N-doped Microporous Carbon | Pyrolyzed Ferrocene-based CMPs | Supercapacitors acs.org |
| Redox-Active Polymer | 1,1'-Dibromoferrocene | Organic Redox-Flow Batteries db-thueringen.de |
Interdisciplinary Applications in Sensor Technology
The unique and tunable electrochemical properties of ferrocene derivatives make them excellent candidates for sensor development. chemimpex.com Ferrocene, 1,1'-dibromo- provides a versatile scaffold for creating new molecules designed for molecular recognition and sensing. chemimpex.com
Future research is expected to focus on:
Electrochemical Sensors: The reversible one-electron oxidation of the ferrocene core can be exploited as a signal transduction mechanism. Future work will involve the rational design of 1,1'-dibromoferrocene derivatives functionalized with specific receptor groups that can selectively bind to target analytes such as metal ions, anions, or biologically relevant molecules. The binding event would cause a measurable shift in the ferrocene redox potential, allowing for quantitative detection.
Electrofunctionalized Surfaces: The ability to graft 1,1'-dibromoferrocene derivatives onto electrode surfaces is a key step toward creating robust and reusable sensing devices. Research into new surface modification and electropolymerization techniques will be critical for developing integrated sensor systems.
Further Computational Modeling and Predictive Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of ferrocene compounds. uc.pt For 1,1'-dibromoferrocene, computational modeling offers powerful insights that can guide experimental efforts.
Emerging paradigms include:
Predicting Reaction Selectivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction energy profiles for different pathways. uc.pt This can help predict the most likely products of complex functionalization reactions and guide the choice of reagents and conditions to improve selectivity, potentially solving the issue of complex product mixtures. mdpi.comusask.ca
Designing Novel Materials: Computational screening can predict the electronic and structural properties of new material architectures. For example, DFT was used to simulate STM images and predict the half-metallic nature of 1D polymers derived from 1,1'-dibromoferrocene. qut.edu.au This predictive power can accelerate the discovery of materials with desired properties for electronics and energy storage.
Mechanistic Investigations: Modeling can provide detailed insights into transient states and reaction mechanisms that are difficult to study experimentally. This includes understanding conformational preferences, rotational barriers, and complex processes like the "halogen dance" isomerization. mdpi.comuc.pt
| Computational Method | Application Area | Research Finding/Goal |
| Quantum Chemistry (B3LYP) | Conformational Analysis | Determined the two stable C₂ symmetry conformers and their relative energies in the gas phase. uc.pt |
| Density Functional Theory (DFT) | Materials Science | Predicted half-metallicity in 1D polymers and simulated STM images for structural identification. qut.edu.au |
| Density Functional Theory (DFT) | Reaction Mechanism | Explained unexpected product ratios in salt-metathesis reactions through conformational analysis of intermediates. usask.ca |
| Density Functional Theory (DFT) | Catalysis | Verified trends in the catalytic efficiency of ligands derived from 1,1'-dibromoferrocene. researchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1'-dibromoferrocene, and what analytical techniques are essential for structural validation?
- Synthesis : The compound is typically synthesized via halogenation of ferrocene derivatives. For example, 1,1'-dichloromercuriferrocene reacts with NaI or Na₂SO₃ to yield dihalogenated ferrocenes, with 1,1'-diiodoferrocene as an intermediate. Substitution reactions with bromine sources (e.g., Br₂ in controlled conditions) can produce 1,1'-dibromoferrocene .
- Characterization :
- IR spectroscopy identifies functional groups via carbonyl or Fe-C stretching vibrations.
- ¹H/¹³C NMR resolves substituent positions by analyzing proton environments (e.g., symmetry in 1,1' substitution).
- Mass spectrometry confirms molecular ion peaks (e.g., [M]⁺ for C₁₀H₈Br₂Fe) .
Q. How can researchers optimize reaction conditions to minimize monosubstituted byproducts during 1,1'-dibromoferrocene synthesis?
- Strategies :
- Use excess brominating agents to drive disubstitution.
- Control reaction temperature (e.g., low temps for slower, selective reactions).
- Employ column chromatography or recrystallization to isolate the disubstituted product from monosubstituted contaminants .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for modeling the electronic properties of 1,1'-dibromoferrocene in catalytic systems?
- Methodology :
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand effects.
- Compare computed vibrational spectra (IR) with experimental data to validate electronic structure models.
- Applications: Study electron-withdrawing effects of bromine substituents on ferrocene’s redox potential in hydrogenase-inspired catalysts .
Q. How do steric and electronic effects of 1,1'-dibromoferrocene influence its coordination chemistry in transition metal complexes?
- Experimental Design :
- Synthesize complexes with 1,1'-dibromoferrocene as a bidentate ligand.
- Use X-ray crystallography to determine bond lengths/angles (e.g., Fe–Br vs. Fe–P in phosphine analogs).
- Electrochemical studies (cyclic voltammetry) correlate substituent effects with redox shifts .
Q. What strategies resolve contradictions in reported spectroscopic data for 1,1'-dihaloferrocenes?
- Analysis Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
